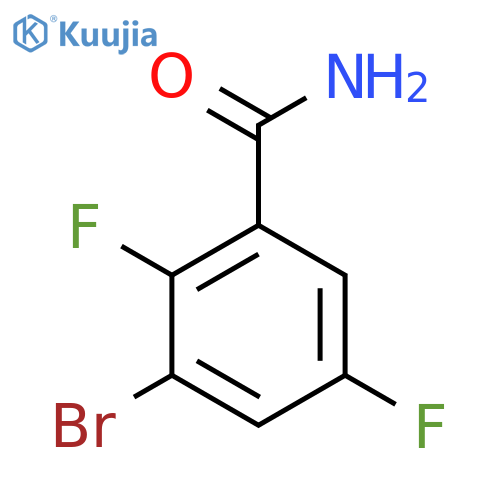

Cas no 1807071-07-3 (3-Bromo-2,5-difluorobenzamide)

3-Bromo-2,5-difluorobenzamide 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2,5-difluorobenzamide

-

- インチ: 1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12)

- InChIKey: QLQHCHOZUYQYFN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(C(N)=O)=C1F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- トポロジー分子極性表面積: 43.1

じっけんとくせい

- 密度みつど: 1.8±0.1 g/cm3

- ふってん: 208.6±40.0 °C at 760 mmHg

- フラッシュポイント: 79.9±27.3 °C

- じょうきあつ: 0.2±0.4 mmHg at 25°C

3-Bromo-2,5-difluorobenzamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Bromo-2,5-difluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002290-500mg |

3-Bromo-2,5-difluorobenzamide |

1807071-07-3 | 97% | 500mg |

790.55 USD | 2021-06-21 | |

| Alichem | A015002290-1g |

3-Bromo-2,5-difluorobenzamide |

1807071-07-3 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Crysdot LLC | CD12107934-1g |

3-Bromo-2,5-difluorobenzamide |

1807071-07-3 | 95+% | 1g |

$475 | 2024-07-24 | |

| Alichem | A015002290-250mg |

3-Bromo-2,5-difluorobenzamide |

1807071-07-3 | 97% | 250mg |

499.20 USD | 2021-06-21 |

3-Bromo-2,5-difluorobenzamide 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

3-Bromo-2,5-difluorobenzamideに関する追加情報

3-Bromo-2,5-difluorobenzamide(CAS: 1807071-07-3)の最新研究動向と医薬品開発への応用

3-Bromo-2,5-difluorobenzamide(CAS番号: 1807071-07-3)は、近年、医薬品開発において重要な中間体として注目されている化合物です。本化合物は、芳香族フッ素化アミドの一種であり、その特異的な化学構造により、さまざまな生物活性化合物の合成において鍵となる役割を果たしています。特に、抗癌剤や抗炎症剤などの開発において、その有用性が報告されています。

最新の研究では、3-Bromo-2,5-difluorobenzamideを出発物質として、新規のチロシンキナーゼ阻害剤の合成が試みられています。2023年に発表された研究によれば、本化合物を利用して開発された新規化合物は、特定のがん細胞株に対して顕著な増殖抑制効果を示しました。この研究では、構造活性相関(SAR)解析を通じて、3-Bromo-2,5-difluorobenzamideのフッ素原子とブロモ基が標的タンパク質との相互作用に重要な役割を果たしていることが明らかになりました。

さらに、3-Bromo-2,5-difluorobenzamideは、中枢神経系(CNS)標的薬の開発にも応用されています。最近の研究では、本化合物を基本骨格として設計された新規化合物が、神経変性疾患に関与する特定の酵素に対して選択的な阻害活性を示すことが報告されました。この発見は、アルツハイマー病やパーキンソン病などの治療薬開発に新たな可能性を提示するものとして注目されています。

合成化学の観点から見ると、3-Bromo-2,5-difluorobenzamideの製造プロセスにも最近の技術革新が見られます。2024年初頭に報告された新しい合成法では、従来法に比べて収率が20%以上向上し、副生成物の生成が大幅に減少しました。この改良法は、グリーンケミストリーの原則に則って設計されており、有機溶媒の使用量削減やエネルギー効率の向上が図られています。

今後の展望として、3-Bromo-2,5-difluorobenzamideを利用した創薬研究はさらに拡大すると予想されます。特に、AIを活用したドラッグデザイン技術との組み合わせにより、本化合物を基本骨格とする新規リード化合物の探索効率が飛躍的に向上する可能性があります。また、プロテオリシスターゲティングキメラ(PROTAC)技術との組み合わせによる新たな医薬品開発アプローチも期待される分野です。

1807071-07-3 (3-Bromo-2,5-difluorobenzamide) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)